1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Brand Name: Vulcanchem
CAS No.: 953751-96-7
VCID: VC2065780
InChI: InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2
SMILES: C1CN(CCC1O)C2=NC=C(C=C2)CN
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol

CAS No.: 953751-96-7

Cat. No.: VC2065780

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol - 953751-96-7

Specification

CAS No. 953751-96-7
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name 1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol
Standard InChI InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2
Standard InChI Key XMIIEPGWBREWAM-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C2=NC=C(C=C2)CN
Canonical SMILES C1CN(CCC1O)C2=NC=C(C=C2)CN

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol belongs to the class of piperidines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This nitrogen-rich compound has demonstrated significant interest in pharmaceutical research due to its unique structural features.

The compound has the following chemical identifiers:

ParameterValue
CAS Number953751-96-7
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
IUPAC Name1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol
Standard InChIInChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2
Standard InChIKeyXMIIEPGWBREWAM-UHFFFAOYSA-N
SMILES NotationC1CN(CCC1O)C2=NC=C(C=C2)CN

Structural Features

The compound exhibits several key structural features that contribute to its chemical behavior and potential biological activity:

  • Pyridine ring: A six-membered aromatic heterocycle with nitrogen at position 2

  • Piperidine ring: A six-membered saturated heterocycle with nitrogen

  • Aminomethyl group: Located at position 5 of the pyridine ring

  • Hydroxyl group: Located at position 4 of the piperidine ring

  • Bridging connection: The pyridine ring is connected to the piperidine ring at position 2 of the pyridine

Computed Chemical Properties

The compound possesses several important physicochemical properties that influence its reactivity and biological interactions:

PropertyValueSignificance
XLogP3-AA0Indicates balanced hydrophilicity/hydrophobicity
Hydrogen Bond Donor Count2Important for biological interactions
Hydrogen Bond Acceptor Count4Enhances potential for binding to biological targets
Rotatable Bond Count2Suggests moderate molecular flexibility
Exact Mass207.137162174 DaUseful for identification in mass spectrometry

These properties suggest that 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol has favorable characteristics for drug-like behavior, including reasonable solubility and the potential to form hydrogen bonds with biological targets .

Synthesis Methods and Reaction Pathways

General Synthetic Approaches

The synthesis of piperidine derivatives like 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol typically employs several established methods. One common approach involves the hydrogenation or reduction of substituted pyridines, which has proven effective in recent years . Additionally, synthetic routes may involve alkene cyclization or multi-component reactions.

Specific Synthesis of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol

Chemical Reactivity and Reactions

Salt Formation

Given the presence of basic nitrogen atoms in the structure, 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol can form pharmaceutically acceptable salts. These may be formed as acid addition salts, preferably with organic or inorganic acids. Suitable inorganic acids include halogen acids such as hydrochloric acid, sulfuric acid, or phosphoric acid .

Analytical Characterization and Identification

Analytical Techniques

Several analytical techniques can be employed for the identification and characterization of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) spectroscopy: For functional group identification

  • High-Performance Liquid Chromatography (HPLC): For purity determination

  • X-ray crystallography: For definitive structural elucidation if crystalline samples are available

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